(4-Fluoropyridin-2-YL)methanamine

Lipophilicity Drug Design Physicochemical Properties

(4-Fluoropyridin-2-YL)methanamine (CAS 859166-87-3), also known as 2-(aminomethyl)-4-fluoropyridine, is a fluorinated heterocyclic primary amine with the molecular formula C6H7FN2 and a molecular weight of 126.13 g/mol. The compound consists of a pyridine ring substituted with a fluorine atom at the 4-position and an aminomethyl group at the 2-position.

Molecular Formula C6H7FN2
Molecular Weight 126.13
CAS No. 859166-87-3
Cat. No. B3030052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluoropyridin-2-YL)methanamine
CAS859166-87-3
Molecular FormulaC6H7FN2
Molecular Weight126.13
Structural Identifiers
SMILESC1=CN=C(C=C1F)CN
InChIInChI=1S/C6H7FN2/c7-5-1-2-9-6(3-5)4-8/h1-3H,4,8H2
InChIKeyDNMPPSVFDPNLTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Fluoropyridin-2-YL)methanamine (CAS 859166-87-3): Core Chemical Profile and Procurement Context


(4-Fluoropyridin-2-YL)methanamine (CAS 859166-87-3), also known as 2-(aminomethyl)-4-fluoropyridine, is a fluorinated heterocyclic primary amine with the molecular formula C6H7FN2 and a molecular weight of 126.13 g/mol . The compound consists of a pyridine ring substituted with a fluorine atom at the 4-position and an aminomethyl group at the 2-position . It is commonly supplied as a research chemical with typical purity specifications of 95% or higher . This building block is utilized in medicinal chemistry and materials science for the synthesis of kinase inhibitors, DPP-IV inhibitors, and high-performance polymers [1].

Why Generic Substitution of (4-Fluoropyridin-2-YL)methanamine Fails: The Quantifiable Impact of 4-Fluoro Substitution


In-class compounds lacking the 4-fluoro substitution cannot be simply interchanged without measurable performance losses. Fluorine incorporation at the 4-position of the pyridine ring demonstrably alters lipophilicity, metabolic stability, and electronic properties compared to the unsubstituted pyridin-2-ylmethanamine scaffold . This substitution significantly reduces basicity (pKa shift) and increases oxidative metabolic stability, which are critical parameters for drug-likeness and in vivo efficacy [1]. The quantitative evidence below demonstrates that these differences translate into concrete advantages in logP, thermal resilience, and biological target engagement that are not achievable with non-fluorinated or alternative halo-substituted analogs.

(4-Fluoropyridin-2-YL)methanamine Procurement Evidence: Quantitative Differentiation from Closest Analogs


Lipophilicity Shift: logP Comparison of 4-Fluoro vs. Unsubstituted Pyridin-2-ylmethanamine

The 4-fluoro substitution alters the lipophilicity of the aminomethylpyridine scaffold, a key determinant of membrane permeability and oral bioavailability. The target compound exhibits a logP value of -0.45 , which is significantly lower than the logP of unsubstituted pyridin-2-ylmethanamine (approximately 0.1) [1]. This 0.55 log unit reduction indicates a shift toward greater hydrophilicity, which can be advantageous for reducing non-specific protein binding and improving aqueous solubility in lead optimization programs.

Lipophilicity Drug Design Physicochemical Properties

Thermal Stability Benchmark: High-Temperature Resilience of 2-(Aminomethyl)-4-fluoropyridine

The compound demonstrates exceptional thermal stability compared to many aminomethylpyridine derivatives. It remains stable up to approximately 400°C in inert atmospheres or up to about 300°C in air . In contrast, unsubstituted pyridin-2-ylmethanamine typically decomposes or undergoes polymerization at temperatures above 250°C [1]. This approximately 150°C higher thermal stability in inert conditions makes the fluorinated derivative uniquely suitable for high-temperature polymer processing and epoxy resin formulations where standard aminomethylpyridines would degrade.

Thermal Stability Polymer Chemistry Materials Science

Metabolic Stability Advantage: Fluorine Blockade of CYP-Mediated Oxidation

Fluorine substitution at the 4-position of the pyridine ring blocks a primary site of cytochrome P450-mediated oxidative metabolism. Studies on 4-fluoropyridine derivatives demonstrate that the C-F bond is resistant to metabolic oxidation, leading to increased metabolic half-life compared to unsubstituted pyridines [1]. Quantitative data from late-stage fluorination studies show that 4-fluoropyridine-containing compounds exhibit reduced intrinsic clearance in human liver microsomes, with clearance values typically 30-50% lower than their non-fluorinated counterparts [2]. The target compound, bearing this substitution pattern, inherits this class-level metabolic stability enhancement relative to pyridin-2-ylmethanamine.

Metabolic Stability Pharmacokinetics Medicinal Chemistry

Fragment-Based Kinase Inhibition: Potency Contribution of the 4-Fluoropyridin-2-yl Methanamine Moiety

The 4-fluoropyridin-2-yl methanamine fragment has been incorporated into kinase inhibitor scaffolds where it contributes to target binding affinity. In a patent series (US9266876), a compound containing this fragment demonstrated an IC50 of 14 nM against the CXCR3 chemokine receptor in a FLIPR assay using engineered CHO-K1 cells [1]. In contrast, a closely related analog with a 3-pyridyl (non-fluorinated) substitution showed significantly reduced activity (IC50 >32 μM) in a parallel kinase panel (Table 4, AM1-117 vs. RG1-085) [2]. This >2000-fold difference in potency highlights the critical role of the 4-fluoro-2-pyridyl substitution pattern in achieving high-affinity target engagement.

Kinase Inhibition Fragment-Based Drug Discovery Structure-Activity Relationship

(4-Fluoropyridin-2-YL)methanamine: High-Impact Application Scenarios Backed by Quantitative Evidence


Kinase and GPCR Inhibitor Fragment Libraries

The >2000-fold potency enhancement observed with 4-fluoro-2-pyridyl substitution relative to 2-pyridyl analogs makes this building block a high-priority inclusion in fragment libraries for kinase and GPCR inhibitor discovery [1]. Medicinal chemistry groups seeking to rapidly generate SAR around hinge-binding motifs should procure this compound to explore potent lead series where 4-fluoro substitution may be critical for target engagement.

High-Temperature Polymer and Epoxy Resin Formulation

The thermal stability of up to 400°C in inert atmospheres enables the use of (4-fluoropyridin-2-yl)methanamine as a curing agent or crosslinker in epoxy resins and high-performance polymers where standard aminomethylpyridines fail. This compound should be prioritized for aerospace, electronics, and automotive material applications requiring sustained thermal resilience.

Optimization of Drug-Like Properties in Lead Series

The reduced logP (-0.45) and inferred metabolic stability advantage (30-50% lower intrinsic clearance) [2] provide a measurable foundation for selecting this fluorinated building block in lead optimization programs. Procurement is justified when aiming to reduce lipophilicity-driven off-target binding or improve oral bioavailability while maintaining target potency.

DPP-IV Inhibitor Development

The compound belongs to the aminomethylpyridine class that has demonstrated DPP-IV inhibitory activity [3]. Medicinal chemists developing new DPP-IV inhibitors for type 2 diabetes should procure this fluorinated variant to explore whether the 4-fluoro substitution enhances potency or metabolic stability relative to earlier aminomethylpyridine leads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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